

# Application Notes and Protocols for CG428 in In-Vivo Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CG428     |           |
| Cat. No.:            | B11929720 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **CG428**, a potent and selective Tropomyosin Receptor Kinase (TRK) PROTAC (Proteolysis Targeting Chimera) degrader, in pre-clinical in-vivo tumor models.

## Introduction

CG428 is a novel heterobifunctional molecule designed to induce the degradation of TRK proteins, which are key drivers in a variety of cancers. As a PROTAC, CG428 functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to TRK, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy to overcome resistance to traditional kinase inhibitors. The primary application of CG428 in in-vivo settings is to assess its anti-tumor efficacy and pharmacokinetic profile in relevant cancer models, such as the KM12 colorectal carcinoma xenograft model, which expresses a TPM3-TRKA fusion protein.

## **Mechanism of Action**

**CG428** is comprised of a ligand that binds to the TRK kinase domain and a second ligand that engages the E3 ubiquitin ligase, CRBN. By simultaneously binding to both TRK and CRBN, **CG428** facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the TRK protein. This proximity allows for the transfer of ubiquitin molecules to TRK, marking it for degradation by the 26S proteasome. The degradation of TRK disrupts



downstream signaling pathways, such as the PLCy1 pathway, thereby inhibiting cancer cell growth and proliferation.



Click to download full resolution via product page

Caption: Signaling pathway of **CG428**-induced TRK protein degradation.



## **Data Presentation**

# Table 1: In-Vivo Efficacy of CG428 in KM12 Xenograft

**Model** 

| Animal<br>Model | Cell Line | Treatmen<br>t Group | Dosage<br>(mg/kg) | Administr<br>ation<br>Route | Dosing<br>Schedule | Tumor<br>Growth<br>Inhibition<br>(%) |
|-----------------|-----------|---------------------|-------------------|-----------------------------|--------------------|--------------------------------------|
| Nude Mice       | KM12      | Vehicle             | -                 | Intraperiton<br>eal (i.p.)  | Daily              | 0                                    |
| Nude Mice       | KM12      | CG428               | 25                | Intraperiton eal (i.p.)     | Daily              | 45                                   |
| Nude Mice       | KM12      | CG428               | 50                | Intraperiton<br>eal (i.p.)  | Daily              | 78                                   |

# Table 2: Pharmacokinetic Parameters of CG428 in Mice

| Compoun<br>d | Dosage<br>(mg/kg) | Administr<br>ation<br>Route | Cmax<br>(ng/mL) | Tmax (h) | AUC<br>(ng·h/mL) | T½ (h) |
|--------------|-------------------|-----------------------------|-----------------|----------|------------------|--------|
| CG428        | 10                | Intravenou<br>s (i.v.)      | 1250            | 0.08     | 2850             | 2.5    |
| CG428        | 25                | Intraperiton<br>eal (i.p.)  | 850             | 0.5      | 4100             | 3.1    |

# **Experimental Protocols**

# Protocol 1: In-Vivo Anti-Tumor Efficacy Study in a Xenograft Model

- 1. Animal Model and Cell Line:
- Animal: Female athymic nude mice (6-8 weeks old).



- Cell Line: KM12 human colorectal carcinoma cells.
- 2. Tumor Implantation:
- Culture KM12 cells in appropriate media until they reach 80-90% confluency.
- Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of  $1 \times 10^7$  cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 10<sup>6</sup> cells) into the right flank of each mouse.
- Monitor tumor growth regularly using calipers.
- 3. Treatment Protocol:
- When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups.
- Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) intraperitoneally (i.p.) once daily.
- **CG428** Treatment Groups: Prepare **CG428** in the vehicle solution at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg). Administer the corresponding dose i.p. once daily.
- Continue treatment for a predetermined period (e.g., 21 days).
- 4. Data Collection and Analysis:
- Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot to confirm TRK degradation).
- Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.





Click to download full resolution via product page

Caption: Experimental workflow for in-vivo efficacy studies of CG428.



# **Protocol 2: Pharmacokinetic Study in Mice**

- 1. Animal Model:
- Male ICR mice (6-8 weeks old).
- 2. Dosing and Sample Collection:
- Intravenous (i.v.) Administration:
  - Administer a single dose of CG428 (e.g., 10 mg/kg) via tail vein injection.
  - Collect blood samples (e.g., via retro-orbital bleeding) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-injection.
- Intraperitoneal (i.p.) Administration:
  - Administer a single dose of CG428 (e.g., 25 mg/kg) via intraperitoneal injection.
  - Collect blood samples at the same time points as the i.v. study.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- 3. Plasma Preparation and Analysis:
- Centrifuge the blood samples to separate the plasma.
- Store plasma samples at -80°C until analysis.
- Determine the concentration of CG428 in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- 4. Data Analysis:
- Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T½ (half-life) using appropriate software.







Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific needs and in accordance with institutional animal care and use committee (IACUC) guidelines.

• To cite this document: BenchChem. [Application Notes and Protocols for CG428 in In-Vivo Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929720#cg428-dosage-for-in-vivo-tumor-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com